molecular formula C10H10N2OS B12059627 3-(3-Furylmethylthio)-2-methylpyrazine CAS No. 662138-62-7

3-(3-Furylmethylthio)-2-methylpyrazine

Cat. No.: B12059627
CAS No.: 662138-62-7
M. Wt: 206.27 g/mol
InChI Key: JFHOJNODOBNELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Furylmethylthio)-2-methylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is notable for its unique structure, which includes a furylmethylthio group attached to a methylpyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Furylmethylthio)-2-methylpyrazine typically involves the reaction of 2-methylpyrazine with a furylmethylthio reagent. One common method is the nucleophilic substitution reaction where 2-methylpyrazine reacts with 3-furylmethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process might include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to optimize the production scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-Furylmethylthio)-2-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products Formed

Scientific Research Applications

3-(3-Furylmethylthio)-2-methylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Furylmethylthio)-2-methylpyrazine exerts its effects is primarily through its interaction with biological molecules. The furylmethylthio group can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The pyrazine core can also participate in electron transfer reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-furyl disulfide: Similar in structure but contains a disulfide linkage.

    3-Methylpyrazole: Lacks the furylmethylthio group but shares the pyrazine core.

    2-Methyl-3-furanthiol: Contains a thiol group instead of a thioether.

Uniqueness

3-(3-Furylmethylthio)-2-methylpyrazine is unique due to the presence of both the furylmethylthio group and the methylpyrazine core, which confer distinct chemical and biological properties.

Properties

CAS No.

662138-62-7

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(furan-3-ylmethylsulfanyl)-3-methylpyrazine

InChI

InChI=1S/C10H10N2OS/c1-8-10(12-4-3-11-8)14-7-9-2-5-13-6-9/h2-6H,7H2,1H3

InChI Key

JFHOJNODOBNELT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1SCC2=COC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.